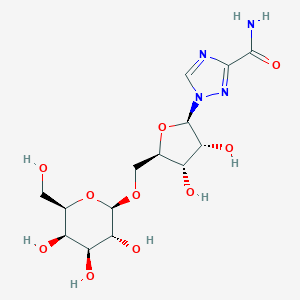

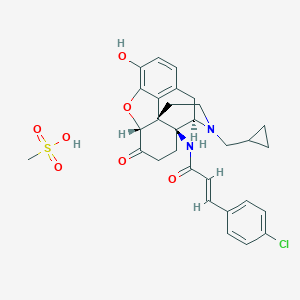

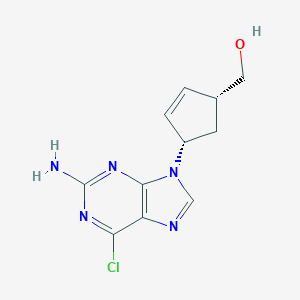

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Übersicht

Beschreibung

Rokitamycin ist ein Makrolid-Antibiotikum, das aus Stämmen von Streptomyces kitasatoensis synthetisiert wird. Es gehört zur Klasse der 16-gliedrigen Makrolide und ist bekannt für seine breite antibakterielle Aktivität. Rokitamycin ist besonders wirksam gegen grampositive Bakterien, Anaerobier und Mykoplasmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Rokitamycin wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert, die die Fermentation von Streptomyces kitasatoensis beinhalten. Der Prozess umfasst die Extraktion und Reinigung der aktiven Verbindung aus der Fermentationsbrühe. Der Syntheseweg umfasst mehrere Schritte, darunter Hydroxylierungs-, Methylierungs- und Veresterungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Rokitamycin beinhaltet die großtechnische Fermentation von Streptomyces kitasatoensis unter kontrollierten Bedingungen. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um das Antibiotikum zu isolieren. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Reinheit und Qualität des Endprodukts sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rokitamycin is synthesized through a series of complex chemical reactions involving the fermentation of Streptomyces kitasatoensis. The process includes the extraction and purification of the active compound from the fermentation broth. The synthetic route involves multiple steps, including hydroxylation, methylation, and esterification reactions .

Industrial Production Methods

Industrial production of rokitamycin involves large-scale fermentation of Streptomyces kitasatoensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Rokitamycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rokitamycin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Rokitamycin verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei den Reaktionen von Rokitamycin sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Rokitamycin gebildet werden, sind verschiedene Derivate mit modifizierten antibakteriellen Eigenschaften. Diese Derivate werden oft auf ihre verbesserte Wirksamkeit und reduzierte Resistenz untersucht .

Wissenschaftliche Forschungsanwendungen

Rokitamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Rokitamycin wird als Modellverbindung bei der Untersuchung von Makrolid-Antibiotika und deren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um die Mechanismen der bakteriellen Resistenz und die Wechselwirkungen zwischen Antibiotika und Bakterienzellen zu untersuchen.

Medizin: Rokitamycin wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Hautinfektionen und sexuell übertragbare Krankheiten.

Industrie: Rokitamycin wird bei der Entwicklung neuer Antibiotikaformulierungen und Medikamentenverabreichungssysteme verwendet

Wirkmechanismus

Rokitamycin entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es bindet an die 50S-Untereinheit des bakteriellen Ribosoms und verhindert die Elongation der Peptidkette während der Translation. Diese Wirkung stoppt effektiv das Wachstum und die Vermehrung von Bakterien. Die Spezifität von Rokitamycin gegenüber Prokaryoten beruht auf dem Fehlen von 50S-Ribosomen in Eukaryoten .

Wirkmechanismus

Rokitamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The specificity of rokitamycin towards prokaryotes is due to the absence of 50S ribosomes in eukaryotes .

Vergleich Mit ähnlichen Verbindungen

Rokitamycin ist unter den Makrolid-Antibiotika aufgrund seiner 16-gliedrigen Ringstruktur einzigartig. Ähnliche Verbindungen umfassen:

Erythromycin: Ein 14-gliedriges Makrolid mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.

Azithromycin: Ein 15-gliedriges Makrolid, bekannt für seine verlängerte Halbwertszeit und verbesserte Pharmakokinetik.

Clarithromycin: Ein weiteres 14-gliedriges Makrolid mit verbesserter Stabilität unter sauren Bedingungen

Die einzigartige Struktur und die Eigenschaften von Rokitamycin machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen und einem Gegenstand der laufenden wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDZPMXLKYPSA-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158516 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216481-88-8, 118237-87-9 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216481-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.